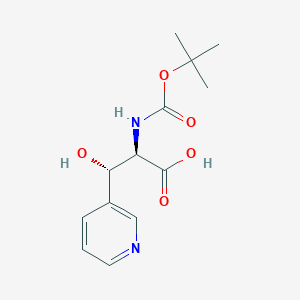

Boc-D-threo-3-(pyridin-3-yl)serine

Descripción general

Descripción

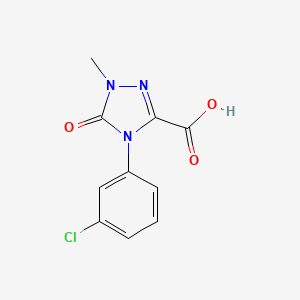

“Boc-D-threo-3-(pyridin-3-yl)serine” is a biochemical compound with the molecular formula C13H18N2O5 and a molecular weight of 282.29 . It’s used for proteomics research .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 282.29 and a molecular formula of C13H18N2O5 . Detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Protein Kinase C (PKC) Regulation and Oncogenic Properties

Boc-D-threo-3-(pyridin-3-yl)serine is intricately related to the study and modulation of protein kinase C (PKC), a serine/threonine kinase crucial in growth regulation and tissue remodeling. Variations in PKC activation, especially involving tyrosine phosphorylation, significantly impact its localization and function in cellular compartments, further influencing cellular processes like transcriptional regulation, cell cycle progression, and programmed cell death. These attributes make PKC, and by extension compounds that can influence it like this compound, highly relevant in understanding and potentially treating conditions related to immune function and cardiovascular remodeling (Steinberg, 2004).

Dipeptidyl Peptidase IV (DPP IV) Inhibition and Antidiabetic Research

In the realm of antidiabetic research, this compound-related compounds have been associated with the inhibition of dipeptidyl peptidase IV (DPP IV). DPP IV plays a pivotal role in hydrolyzing incretin molecules, thereby influencing insulin secretion and glucose homeostasis. The modulation of DPP IV activity by inhibitors can therefore be a significant therapeutic strategy in managing type 2 diabetes mellitus. The search for new DPP IV inhibitors is intense, highlighting the potential importance of compounds like this compound in this field (Mendieta, Tarragó, & Giralt, 2011).

Photocatalytic Applications and Environmental Remediation

The compound and its related structures have found interest in the domain of photocatalysis. This area, particularly with materials like (BiO)2CO3 (BOC), which shares a naming similarity but is chemically distinct, has been pivotal in applications such as healthcare, humidity sensing, and supercapacitors. The modification strategies to enhance the photocatalytic performance of BOC materials, including doping and forming heterojunctions, are crucial in enhancing visible light absorption and utilization, hinting at the versatile applications of related compounds in environmental remediation and energy applications (Ni, Sun, Zhang, & Dong, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-5-4-6-14-7-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSCHUZTRIEPGK-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CN=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CN=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

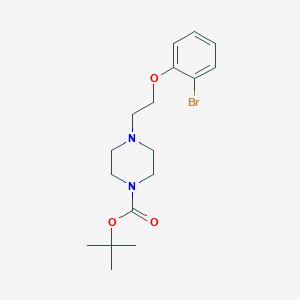

![tert-Butyl 4-{2-[(2-aminophenyl)thio]ethyl}piperazine-1-carboxylate](/img/structure/B1405630.png)

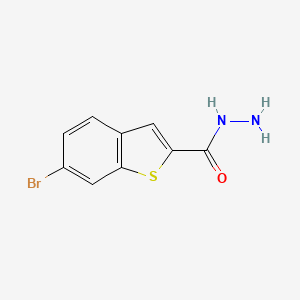

![Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1405645.png)

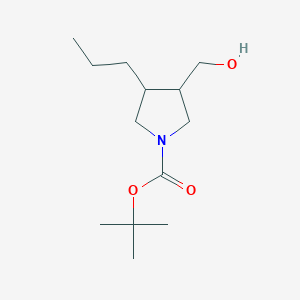

![N-Benzyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405650.png)